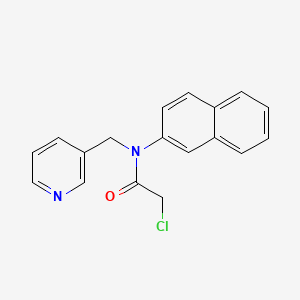
2-Chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide, also known as C21H16ClN2O, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects, making it a promising candidate for future research.
作用機序
The mechanism of action of 2-Chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce apoptosis in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide has unique biochemical and physiological effects. This compound has been found to induce the expression of certain genes that are involved in the regulation of cell growth and proliferation. Additionally, this compound has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes and proteins involved in inflammation.
実験室実験の利点と制限
One advantage of using 2-Chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize any potential side effects.
将来の方向性
There are several future directions for research involving 2-Chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide. One area of research is in the development of new cancer treatments. Studies have shown that this compound has the potential to inhibit the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Further research is needed to determine the optimal dosage and duration of treatment for these applications.
合成法
The synthesis of 2-Chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide has been accomplished using several methods. One method involves the reaction of 2-chloroacetamide with 2-naphthylamine in the presence of pyridine-3-carboxaldehyde. Another method involves the reaction of 2-chloroacetamide with 2-naphthylamine in the presence of pyridine-3-carboxylic acid. Both methods have been successful in producing the desired compound with high yields.
科学的研究の応用
2-Chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide has been studied for its potential applications in scientific research. One area of research is in the field of cancer treatment. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c19-11-18(22)21(13-14-4-3-9-20-12-14)17-8-7-15-5-1-2-6-16(15)10-17/h1-10,12H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWUFEXJVZCQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N(CC3=CN=CC=C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416965 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxolan-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2897297.png)
![4-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methoxy]benzoic Acid](/img/structure/B2897299.png)

![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]azetidine hydrochloride](/img/structure/B2897305.png)
![3-(2-chlorobenzyl)-6-(3,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2897306.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)oxolane-3-carboxamide](/img/structure/B2897307.png)
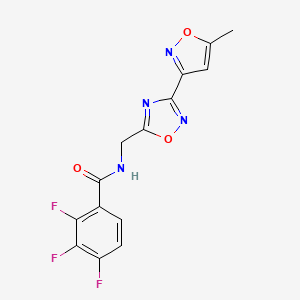
![5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one](/img/structure/B2897310.png)
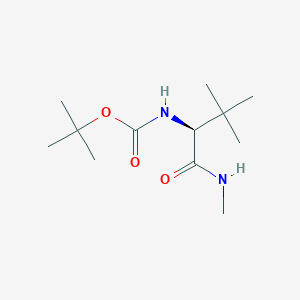
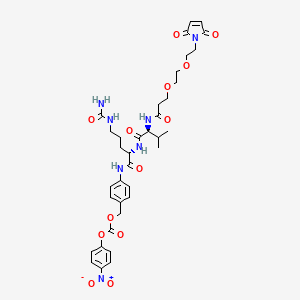
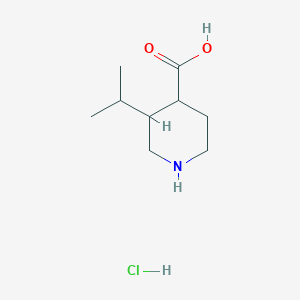
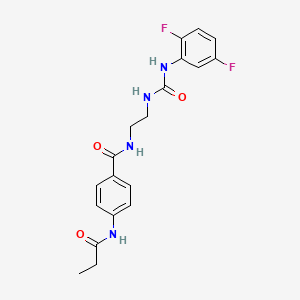
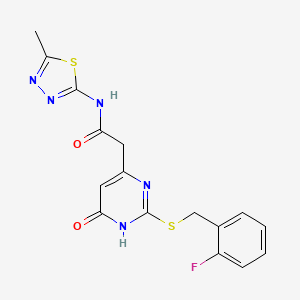
![2-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid](/img/structure/B2897320.png)